PROTAC IRAK4 degrader-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).
Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.
Phosphorylation: IRAK4 is involved in phosphorylation reactions within the myddosome complex.
Common Reagents and Conditions
Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.
Phosphorylation: Involves kinases and ATP.
Major Products
The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
PROTAC IRAK4 degrader-7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of IRAK4 in immune signaling and inflammation.
Medicine: Potential therapeutic agent for treating cancers and autoimmune diseases.
Industry: Could be used in the development of new drugs targeting IRAK4 and related pathways.
Mechanism of Action
PROTAC IRAK4 degrader-7 works by recruiting IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation disrupts the signaling pathways mediated by IRAK4, including the nuclear factor-κB (NFκB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
KT-474: Another PROTAC designed to degrade IRAK4, currently in clinical trials for autoimmune diseases.
PF-06650833: A small molecule inhibitor of IRAK4, used in the development of next-generation PROTACs.
Uniqueness
PROTAC IRAK4 degrader-7 is unique due to its high oral bioavailability and potent antitumor activity . Unlike traditional kinase inhibitors, it degrades the entire IRAK4 protein, providing a more comprehensive inhibition of its signaling pathways .
Properties
CAS No. |
2432994-31-3 |
---|---|
Molecular Formula |
C44H49F2N11O6 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |
InChI Key |
NQGKNAVUMAHSQN-PKIOHZLWSA-N |
Isomeric SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Canonical SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.